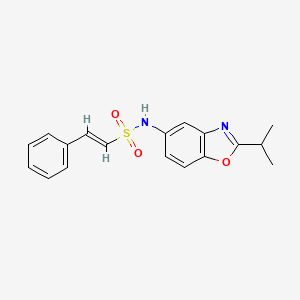
3-(Hydroxymethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Hydroxymethyl)azetidin-3-ol” is a compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 g/mol . The IUPAC name for this compound is 3-(hydroxymethyl)azetidin-3-ol .
Synthesis Analysis
The synthesis of azetidines, including “3-(Hydroxymethyl)azetidin-3-ol”, is an important yet undeveloped research area . A straightforward synthesis of azetidine-3-amines, starting from a bench stable, commercial material has been reported . Another synthetic route leading to azetidinone started from the commercially available methyl 4-chloro-3-oxobutanoate .Molecular Structure Analysis
The InChI code for “3-(Hydroxymethyl)azetidin-3-ol” is InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 . The Canonical SMILES for this compound is C1C(CN1)(CO)O .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“3-(Hydroxymethyl)azetidin-3-ol” has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound are 103.063328530 g/mol . The Topological Polar Surface Area is 52.5 Ų . The Heavy Atom Count is 7 .Safety and Hazards
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests a focus on the most recent advances, trends, and future directions .
Mécanisme D'action
Target of Action
The primary target of 3-(Hydroxymethyl)azetidin-3-ol is the low fidelity DNA polymerase Theta (Pol θ) . This enzyme plays a crucial role in DNA repair, particularly in BRCA-deficient tumors .
Mode of Action
3-(Hydroxymethyl)azetidin-3-ol interacts with Pol θ, inhibiting its function . This inhibition is part of a synthetic-lethal antitumor strategy in BRCA-deficient tumors . The compound acts as a potent inhibitor of Pol θ, effectively disrupting the enzyme’s role in DNA repair .
Biochemical Pathways
The inhibition of Pol θ by 3-(Hydroxymethyl)azetidin-3-ol affects the DNA repair pathway . This disruption can lead to significant antiproliferative properties in DNA repair-compromised cells .
Pharmacokinetics
The pharmacokinetic properties of 3-(Hydroxymethyl)azetidin-3-ol are favorable . The compound has been optimized to a more potent derivative and a metabolically stable deuterated compound . These modifications enhance the bioavailability of the compound, making it an effective therapeutic agent .
Result of Action
The result of the action of 3-(Hydroxymethyl)azetidin-3-ol is significant antiproliferative properties in DNA repair-compromised cells . By inhibiting Pol θ, the compound disrupts DNA repair, leading to reduced proliferation of these cells .
Propriétés
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVQQICUXXQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)azetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2909826.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2909827.png)




![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)